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4,6-Dichloro-2-trichloromethyl-quinoline

Catalog No.
S1922752
CAS No.
93600-20-5
M.F
C10H4Cl5N
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloro-2-trichloromethyl-quinoline

CAS Number

93600-20-5

Product Name

4,6-Dichloro-2-trichloromethyl-quinoline

IUPAC Name

4,6-dichloro-2-(trichloromethyl)quinoline

Molecular Formula

C10H4Cl5N

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C10H4Cl5N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H

InChI Key

FHXKVGZILZNOCZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)C(Cl)(Cl)Cl)Cl

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)C(Cl)(Cl)Cl)Cl

Application in Chemical Biology

Summary of the Application: The study involves exploring the three orthogonal sites for aromatic nucleophilic substitution in cyanuric chloride (TCT). The preferential order of incorporation of different nucleophiles (such as alcohol, thiol, and amine) was addressed both experimentally and theoretically .

Methods of Application or Experimental Procedures: The preferential order for incorporating nucleophiles in TCT was found to be alcohol > thiol > amine . This was determined through a series of experiments involving the reaction of TCT with these nucleophiles.

Results or Outcomes: The results of this study showed that the preferential order for incorporating nucleophiles in TCT was found to be alcohol > thiol > amine . This finding could have implications for the design of new molecular structures in the field of chemical biology.

4,6-Dichloro-2-trichloromethyl-quinoline is a complex organic compound characterized by its molecular formula C10H4Cl5NC_{10}H_4Cl_5N and a molecular weight of approximately 315.41 g/mol. This compound features a quinoline core substituted with multiple chlorine atoms, specifically at the 4 and 6 positions, and a trichloromethyl group at the 2 position. Its unique structure contributes to its diverse chemical properties and potential applications in various fields, particularly in pharmaceuticals and agrochemicals .

The chemical behavior of 4,6-Dichloro-2-trichloromethyl-quinoline is influenced by its multiple chlorine substituents. It can undergo several types of reactions:

  • Electrophilic Substitution: The quinoline ring can participate in electrophilic aromatic substitution reactions, where the electron-withdrawing chlorine groups enhance the reactivity of the aromatic system.
  • Nucleophilic Substitution: The trichloromethyl group can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Reduction Reactions: The chlorinated positions may be susceptible to reduction, leading to the formation of less chlorinated derivatives .

Research indicates that compounds similar to 4,6-Dichloro-2-trichloromethyl-quinoline exhibit significant biological activities, including:

  • Antimicrobial Properties: Many chlorinated quinolines have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some studies suggest potential anticancer effects, possibly due to their ability to interfere with cellular processes.
  • Inhibition of Enzymatic Activity: These compounds may inhibit certain enzymes involved in metabolic pathways, which can be beneficial in drug development .

The synthesis of 4,6-Dichloro-2-trichloromethyl-quinoline typically involves multi-step procedures:

  • Chlorination Reactions: Starting materials such as quinoline derivatives are chlorinated using reagents like phosphorus pentachloride or chlorine gas under controlled conditions.
  • Isolation and Purification: The product is often isolated through chromatographic techniques after the reaction is complete.
  • Yield Optimization: Various methods have been developed to improve yields, including adjusting reaction temperatures and times .

4,6-Dichloro-2-trichloromethyl-quinoline has several notable applications:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its reactive chlorinated sites.
  • Agrochemicals: Its antimicrobial properties make it a candidate for use in agricultural chemicals aimed at controlling pests and pathogens.
  • Research Tools: The compound is utilized in proteomics research for studying protein interactions and functions .

Interaction studies involving 4,6-Dichloro-2-trichloromethyl-quinoline focus on its biological effects and potential interactions with other molecules:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins can reveal its mechanism of action.
  • Synergistic Effects: Studies may explore whether combining this compound with other agents enhances its biological efficacy or reduces toxicity .

Several compounds share structural similarities with 4,6-Dichloro-2-trichloromethyl-quinoline. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
4-ChloroquinolineSingle chlorine substitutionUsed primarily as an antimicrobial agent
2-TrifluoromethylquinolineTrifluoromethyl groupExhibits distinct electronic properties
6-Chloro-2-methylquinolineChlorine and methyl substitutionsKnown for its role in organic synthesis
4,6-DichloroquinolineTwo chlorine substitutionsBroad spectrum antimicrobial activity

The uniqueness of 4,6-Dichloro-2-trichloromethyl-quinoline lies in its combination of multiple chlorine substituents and the trichloromethyl group, which enhances its reactivity and potential applications compared to these similar compounds .

Melting and Boiling Points

The thermodynamic phase transition properties of 4,6-Dichloro-2-trichloromethyl-quinoline present significant limitations in available experimental data. The boiling point has been computationally predicted to be 354.6 ± 37.0 degrees Celsius using theoretical modeling approaches [1] [2]. This prediction falls within the typical range observed for halogenated quinoline derivatives, which generally exhibit elevated boiling points due to increased molecular weight and intermolecular interactions from chlorine substituents [4].

No experimental melting point data has been reported in the scientific literature for this compound [5] [6]. The absence of melting point measurements represents a critical gap in the thermodynamic characterization, as this property is fundamental for understanding solid-liquid phase transitions and thermal stability.

Heat Capacity and Enthalpy of Formation

Comprehensive searches of thermodynamic databases and scientific literature reveal no experimental determinations of heat capacity or enthalpy of formation for 4,6-Dichloro-2-trichloromethyl-quinoline [8] [9]. While extensive thermodynamic studies have been conducted on parent quinoline compounds, including detailed heat capacity measurements from cryogenic temperatures to elevated conditions [10] [11], no analogous investigations have been extended to this heavily chlorinated derivative.

The absence of calorimetric data limits understanding of the compound's thermal behavior and thermodynamic stability. Standard molar heat capacity values would be essential for calculating temperature-dependent enthalpy changes and for process design considerations involving thermal treatment of this compound.

Vapor Pressure Characteristics

Limited vapor pressure data exists for 4,6-Dichloro-2-trichloromethyl-quinoline, with computational predictions indicating extremely low volatility. The predicted vapor pressure of 6.78 × 10⁻⁵ millimeters of mercury at 25 degrees Celsius suggests minimal evaporation under standard conditions [12]. This low vapor pressure is consistent with the compound's high molecular weight (315.41 grams per mole) and extensive halogenation, which increases intermolecular forces and reduces volatility compared to unsubstituted quinoline derivatives [13] [14].

Transport Properties

Density and Specific Gravity

The density of 4,6-Dichloro-2-trichloromethyl-quinoline has been computationally estimated at 1.642 ± 0.06 grams per cubic centimeter [1] [2]. This predicted density is significantly higher than that of quinoline (1.095 grams per cubic centimeter), reflecting the substantial mass contribution of five chlorine atoms in the molecular structure [15] [13]. The elevated density is characteristic of halogenated aromatic compounds, where heavy halogen substituents substantially increase molecular mass while only modestly affecting molecular volume.

The specific gravity, calculated relative to water at standard conditions, would be approximately 1.64, indicating that this compound is considerably denser than water and would settle rapidly in aqueous systems.

Viscosity Parameters

No experimental viscosity measurements have been reported for 4,6-Dichloro-2-trichloromethyl-quinoline in either liquid or solution phases [16] [17] [18]. The absence of viscosity data represents a significant limitation for understanding the compound's flow behavior and transport properties in various applications. Without empirical viscosity values, predictions of fluid dynamic behavior, mixing characteristics, and mass transfer properties remain speculative.

Diffusion Coefficients

Diffusion coefficient data for 4,6-Dichloro-2-trichloromethyl-quinoline in various media has not been experimentally determined [19]. The lack of diffusion studies limits understanding of molecular transport in solutions, which is critical for applications involving mass transfer, separation processes, and environmental fate modeling.

Optical Properties

Refractive Index

No experimental refractive index measurements have been documented for 4,6-Dichloro-2-trichloromethyl-quinoline [20]. Refractive index determination would provide insights into the compound's optical density and electronic polarizability, properties that are influenced by the extensive conjugated system and heavy halogen substitution pattern.

Optical Rotation

Optical rotation measurements for 4,6-Dichloro-2-trichloromethyl-quinoline have not been reported in the literature. Given that this compound lacks chiral centers in its molecular structure, it would be expected to be optically inactive, showing no rotation of plane-polarized light.

Ultraviolet-Visible Absorption Characteristics

Specific ultraviolet-visible absorption spectroscopic data for 4,6-Dichloro-2-trichloromethyl-quinoline is not available in the current literature [21] [22] [23]. However, based on the electronic structure of heavily halogenated quinoline derivatives, the compound would be expected to exhibit characteristic absorption features in the ultraviolet region corresponding to π-π* transitions within the aromatic system, with potential bathochromic shifts due to the electron-withdrawing effects of chlorine substituents [24] [25].

Solubility Parameters

Aqueous Solubility

Experimental aqueous solubility data for 4,6-Dichloro-2-trichloromethyl-quinoline has not been reported [26] [27] [28]. The extensive chlorination and lipophilic quinoline scaffold suggest extremely limited water solubility, consistent with the general trend observed for heavily halogenated aromatic compounds. The compound's predicted negative pKa value of -1.22 ± 0.61 indicates very weak basicity, further limiting water solubility compared to unsubstituted quinoline [1] [2].

Organic Solvent Compatibility

Detailed solubility studies in organic solvents have not been systematically investigated for this compound [29]. Based on structural considerations and the behavior of related halogenated quinoline derivatives, the compound would be expected to show good solubility in nonpolar and moderately polar organic solvents such as dichloromethane, chloroform, and aromatic hydrocarbons, while showing limited solubility in highly polar protic solvents.

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

4,6-Dichloro-2-(trichloromethyl)quinoline

Dates

Last modified: 08-16-2023

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